5-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid
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Overview
Description
5-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a benzothiophene ring, a cyano group, and a pentanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid typically involves multiple steps, including the formation of the benzothiophene ring and subsequent functionalization. One common method involves the reaction of 3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene with appropriate reagents to introduce the amino and oxopentanoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 5-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides
Uniqueness
Compared to similar compounds, 5-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid has unique structural features that may confer distinct biological or chemical properties. Its specific combination of functional groups and molecular geometry can result in different reactivity and interactions with biological targets .
Properties
Molecular Formula |
C17H22N2O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C17H22N2O3S/c1-3-11-4-5-12-13(9-18)17(23-14(12)8-11)19-15(20)6-10(2)7-16(21)22/h10-11H,3-8H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
FXVGQYVZVJIZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)CC(C)CC(=O)O |
Origin of Product |
United States |
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